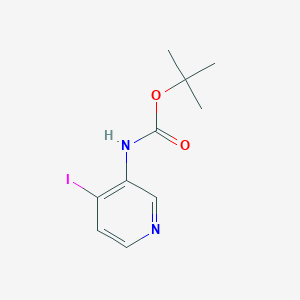
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Descripción general
Descripción
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H13IN2O2 and its molecular weight is 320.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, with the CAS number 154048-89-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. Its molecular formula is C10H13IN2O2, and it has a molecular weight of 320.13 g/mol. This compound is characterized by its unique structure, which includes a pyridine ring substituted with iodine and a tert-butyl carbamate group.
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H13IN2O2 |
| Molecular Weight | 320.13 g/mol |
| IUPAC Name | tert-butyl N-(4-iodopyridin-3-yl)carbamate |
| Appearance | Solid Powder |
| InChI Key | FUKNUVWILSPUSJ-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological properties. Research indicates that compounds with a similar structure often exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyridine derivatives. For instance, compounds with similar structural motifs have shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain pyridine derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .
Table 1: Comparison of Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (4-Iodo-pyridin-3-YL)-carbamate | FaDu | 15 | |
| Bleomycin | FaDu | 20 | |
| EF24 (analog) | A549 (Lung) | 10 |
Neuroprotective Effects
Additionally, there is growing interest in the neuroprotective effects of pyridine-based compounds. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function.
Table 2: Enzyme Inhibition Activity
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Reference |
|---|---|---|---|
| (4-Iodo-pyridin-3-YL)-carbamate | 70 | 65 | |
| Donepezil | 80 | 75 |
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the iodine substituent may enhance the compound's ability to interact with biological targets due to increased lipophilicity and molecular stability. The presence of the carbamate moiety may also facilitate interactions with enzyme active sites.
Case Studies
- Cancer Therapy : A case study involving a derivative similar to this compound demonstrated significant tumor regression in xenograft models when administered in combination with conventional chemotherapeutics .
- Neuroprotection : In animal models of Alzheimer's disease, administration of related pyridine compounds resulted in improved memory retention and reduced amyloid plaque formation .
Propiedades
IUPAC Name |
tert-butyl N-(4-iodopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKNUVWILSPUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













